molecular formula C10H9ClN2OS2 B14014106 1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea CAS No. 10191-80-7

1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea

Cat. No.: B14014106
CAS No.: 10191-80-7
M. Wt: 272.8 g/mol
InChI Key: QWAHGPUVBNPUSO-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea is a synthetic organic compound that features a chlorophenyl group and a dithiolan-2-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea typically involves the reaction of 3-chlorophenyl isocyanate with a dithiolan-2-ylidene derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may involve additional steps such as recrystallization or distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dithiolan-2-ylidene moiety may play a crucial role in binding to these targets and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(1,3-dithiolane-2-ylidene)urea: Similar structure but with a different substituent on the dithiolan ring.

    1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)thiourea: Contains a thiourea group instead of a urea group.

Uniqueness

1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea is unique due to the presence of both the chlorophenyl and dithiolan-2-ylidene groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

10191-80-7

Molecular Formula

C10H9ClN2OS2

Molecular Weight

272.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea

InChI

InChI=1S/C10H9ClN2OS2/c11-7-2-1-3-8(6-7)12-9(14)13-10-15-4-5-16-10/h1-3,6H,4-5H2,(H,12,14)

InChI Key

QWAHGPUVBNPUSO-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=NC(=O)NC2=CC(=CC=C2)Cl)S1

Origin of Product

United States

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